N-Benzylethanolamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Pharmaceutical Compounds:

- Calcitonin Gene-Related Peptide (CGRP) Antagonists: NBEA serves as a building block in the synthesis of imidazole derivatives acting as potent CGRP antagonists. CGRP is a neuropeptide involved in pain perception and vasodilation. Blocking its activity could be beneficial in treating migraines and other pain conditions [1].

Source

- Histone Deacetylase (HDAC) Inhibitors: NBEA plays a role in the preparation of benzofused hydroxamix acids, which serve as valuable fragments for the synthesis of HDAC inhibitors. HDACs are enzymes regulating gene expression, and their inhibition holds promise in cancer treatment and other diseases [1].

Source

Other Potential Applications:

While the above examples highlight established uses, ongoing research explores NBEA's potential in other areas:

- Drug Delivery Systems: NBEA's properties might be beneficial in designing drug delivery systems, facilitating the transport and release of therapeutic agents within the body [2].

Source

- Material Science: NBEA's structure and chemical properties might be useful in developing new materials with specific functionalities, although specific applications remain under investigation [2].

Source

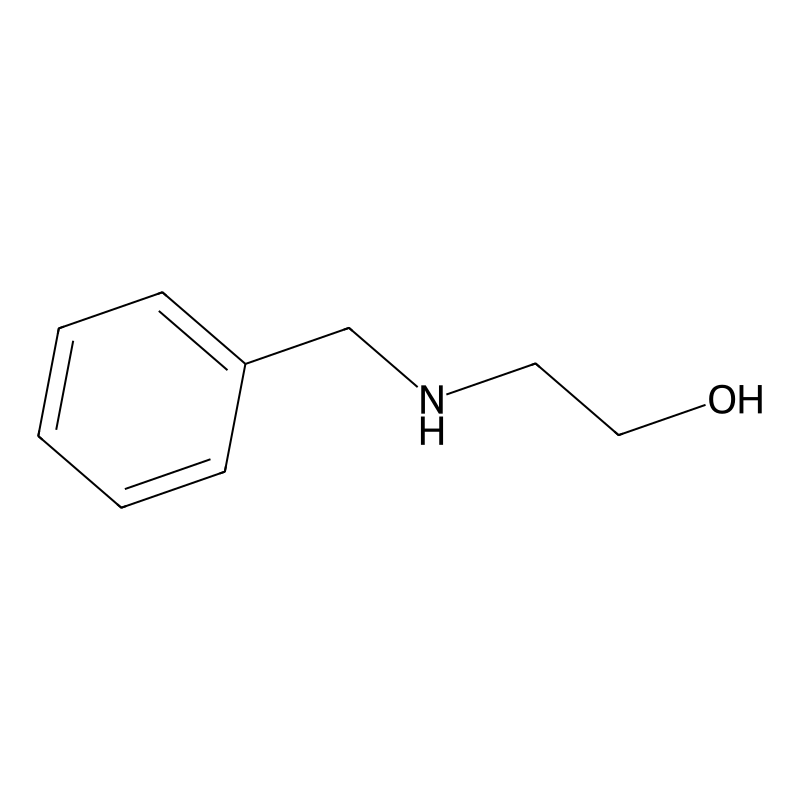

N-Benzylethanolamine is an organic compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol. It appears as a colorless to light yellow viscous liquid and is known for its amine functional group, which contributes to its chemical reactivity and biological activity. The compound is also referred to as 2-benzylaminoethanol and is categorized under the class of ethanolamines, which are compounds derived from ethanolamine with various substituents on the nitrogen atom.

NBE itself does not have a known mechanism of action in biological systems. Its significance lies in its ability to be transformed into various bioactive compounds with specific mechanisms depending on the final product.

- Alkylation Reactions: N-Benzylethanolamine can undergo alkylation, where it reacts with alkyl halides to form more complex amines.

- Cyclodehydration: This compound can be subjected to cyclodehydration over zeolites, leading to the formation of nitrogen heterocycles, which are important in the synthesis of pharmaceuticals .

- Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines, which are useful intermediates in organic synthesis .

N-Benzylethanolamine exhibits various biological activities. It has been studied for its potential pharmacological properties, including:

- Neuroprotective Effects: Some studies suggest that N-benzylethanolamine may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Antimicrobial Activity: The compound has shown activity against certain bacterial strains, making it a candidate for developing antimicrobial agents .

The synthesis of N-Benzylethanolamine typically involves the reaction of ethanolamine with benzyl chloride. A notable method includes:

- Starting Materials: Ethanolamine and benzyl chloride.

- Reaction Conditions: The reaction is conducted at temperatures ranging from 40°C to 120°C, using a solid-phase highly basic catalyst (such as sodium carbonate) to facilitate the condensation reaction.

- Procedure:

Research on N-Benzylethanolamine's interactions has revealed insights into its reactivity and potential applications:

- Interaction with Biological Systems: Studies indicate that N-benzylethanolamine can interact with neurotransmitter systems, suggesting potential roles in modulating neurotransmission .

- Reactivity with Other Compounds: Its ability to form complexes with metal ions has been explored, indicating potential applications in coordination chemistry and catalysis .

N-Benzylethanolamine shares structural similarities with other compounds in the ethanolamine class. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethanolamine | C₂H₇NO | Simple structure; used as a precursor for various chemicals. |

| Benzylamine | C₇H₇N | Lacks hydroxyl group; used primarily in organic synthesis. |

| Phenethylamine | C₈H₁₁N | Contains a phenethyl group; known for stimulant properties. |

| N-Methylbenzylamine | C₉H₁₃N | Similar structure; used in organic synthesis and as a building block. |

Uniqueness of N-Benzylethanolamine

N-Benzylethanolamine's unique combination of an amine and alcohol functional group allows it to participate in a wide range of

Contemporary Synthetic Approaches

Reaction Mechanisms

The synthesis of N-Benzylethanolamine predominantly relies on reductive amination, a two-step process involving the condensation of benzaldehyde with ethanolamine to form an imine intermediate, followed by reduction to the amine. In a representative procedure, benzaldehyde and ethanolamine are stirred in methanol at 20°C for 15 minutes, after which sodium borohydride is added at 0°C to reduce the Schiff base intermediate [1] [4]. This method achieves quantitative yields under mild conditions, avoiding the need for harsh reagents [1].

An alternative mechanism involves catalytic hydrogenation, where benzaldehyde reacts with ammonia or ethanolamine under hydrogen pressure in the presence of transition metal catalysts. For instance, modified nickel catalysts doped with rare earth elements (e.g., lanthanum or cerium) and promoters like chromium or molybdenum facilitate the hydrogenation of nitriles or imines to amines at 50–80°C and 4–6 MPa pressure [2]. This approach minimizes byproduct formation and enhances selectivity for N-Benzylethanolamine [2].

Optimization Strategies

Key optimization parameters include solvent choice, temperature control, and stoichiometric ratios. Methanol, a polar protic solvent, is widely used in reductive amination due to its ability to stabilize ionic intermediates and dissolve both reactants [1]. Reaction temperatures are typically maintained below 50°C to prevent side reactions, while a 1:1 molar ratio of benzaldehyde to ethanolamine ensures complete conversion [1]. Catalytic hydrogenation processes benefit from ethanol as a green solvent, which reduces environmental impact and simplifies downstream purification [2].

Table 1: Comparison of Reductive Amination and Catalytic Hydrogenation

| Parameter | Reductive Amination [1] [4] | Catalytic Hydrogenation [2] |

|---|---|---|

| Catalyst | Sodium borohydride | Nickel-rare earth composites |

| Temperature | 0–20°C | 50–80°C |

| Pressure | Ambient | 4–6 MPa |

| Solvent | Methanol | Ethanol |

| Yield | 100% | >90% |

Green Chemistry Approaches

Recent efforts emphasize sustainability through solvent reduction and energy-efficient protocols. A notable advancement involves conducting reductive amination in aqueous media, eliminating organic solvents while maintaining high yields [3]. Additionally, the use of sodium cyanoborohydride (NaBH₃CN) as a selective reducing agent minimizes waste generation compared to traditional borohydrides [4]. Catalytic hydrogenation methods further align with green principles by employing recyclable nickel-based catalysts and ethanol, a biodegradable solvent [2].

Industrial-Scale Synthesis Methodologies

Industrial production of N-Benzylethanolamine prioritizes cost-effectiveness and scalability. The catalytic hydrogenation method described in patent CN1467197A is widely adopted, utilizing nickel catalysts modified with 0.005–0.2% rare earth elements to enhance activity and longevity [2]. Reactions are conducted in continuous-flow reactors at 50–80°C, achieving throughputs of 1–5 tons per batch. Post-reaction processing involves distillation under reduced pressure (80 kPa) to isolate N-Benzylethanolamine with >90% purity [2].

In contrast, reductive amination is preferred for small-scale pharmaceutical applications due to its simplicity and high yield. Industrial adaptations of this method employ automated temperature control systems and in-line monitoring to ensure consistent product quality [1].

Novel Catalytic Systems for N-Benzylethanolamine Synthesis

Innovations in catalyst design have significantly improved synthesis efficiency. Nickel-rare earth composites (e.g., Ni-La-Cr) exhibit superior hydrogenation activity, reducing reaction times to 0.3–5 hours compared to conventional catalysts [2]. The addition of molybdenum (0.01–0.15% by weight) further stabilizes the catalyst, enabling reuse for up to 10 cycles without significant deactivation [2].

In reductive amination, palladium-based catalysts (e.g., Pd(PPh₃)₄) have been explored for tandem reactions, such as Suzuki couplings, to generate functionalized N-Benzylethanolamine derivatives in one pot [1]. These systems enable the synthesis of complex ureas and heterocycles without intermediate isolation, broadening the compound’s utility in medicinal chemistry [1].

XLogP3

LogP

UNII

Related CAS

GHS Hazard Statements

H314 (36.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (63.64%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (63.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant